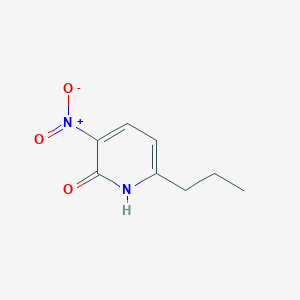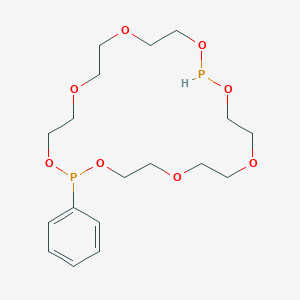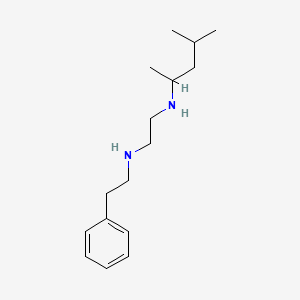
N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to an ethane backbone, with additional substituents including a 4-methylpentan-2-yl group and a 2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the reaction of appropriate amine precursors under controlled conditions. One common method involves the alkylation of ethane-1,2-diamine with 4-methylpentan-2-yl chloride and 2-phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25°C. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the amine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)propane-1,2-diamine
- N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)butane-1,2-diamine
Uniqueness
N~1~-(4-Methylpentan-2-yl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
627523-21-1 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
N'-(4-methylpentan-2-yl)-N-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-14(2)13-15(3)18-12-11-17-10-9-16-7-5-4-6-8-16/h4-8,14-15,17-18H,9-13H2,1-3H3 |
Clave InChI |
GQVSCKOLIXFAQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCCNCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
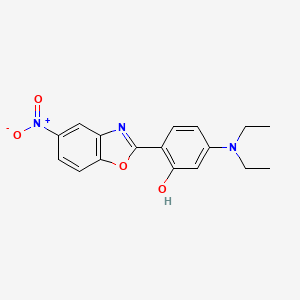
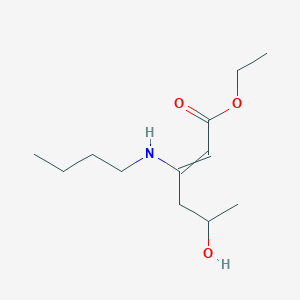
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)

![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)
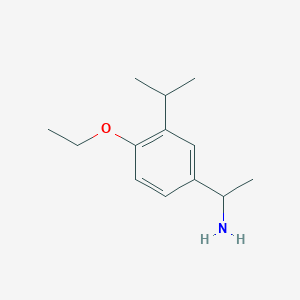

![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
